An In-Depth Technical Guide to the Chemical Properties and Stability of (3S,4R)-3-(Hydroxymethyl)-4-(4-fluorophenyl)piperidine Hydrochloride
An In-Depth Technical Guide to the Chemical Properties and Stability of (3S,4R)-3-(Hydroxymethyl)-4-(4-fluorophenyl)piperidine Hydrochloride
A Note on Stereochemistry: This guide focuses on the chemical properties and stability of the (3S,4R) stereoisomer of 3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine hydrochloride. The initial topic specified the (3R) configuration. However, the vast majority of scientific literature documents the (3S,4R)-trans isomer, as it is a significant process-related impurity and degradation product of the selective serotonin reuptake inhibitor (SSRI), Paroxetine. For the purpose of providing a comprehensive and well-referenced technical guide, this document will center on the well-characterized (3S,4R) isomer, which for clarity will be referred to as Compound I in this text.
Introduction
Compound I, with the chemical name (3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine hydrochloride, is a key reference standard for chemists and drug development professionals working with Paroxetine. Its presence in the final drug product is strictly controlled by regulatory agencies, making a thorough understanding of its chemical properties and stability paramount for ensuring the quality, safety, and efficacy of Paroxetine-based therapeutics. This guide provides an in-depth analysis of Compound I, offering insights into its physicochemical characteristics, stability profile under various stress conditions, and a validated analytical methodology for its detection and quantification.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | (3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine hydrochloride | N/A |
| Molecular Formula | C₁₂H₁₇ClFNO | N/A |
| Molecular Weight | 246.72 g/mol | N/A |
| CAS Number | Not available for the hydrochloride salt. (Free base: 125224-43-3) | [1] |
| Appearance | White to off-white crystalline powder (for related compounds) | [2] |
| Melting Point | 138°C (for the free base, (3S,4R)-4-(4-Fluorophenyl)-piperidine-3-methanol) | |
| Solubility | Data for the hydrochloride salt is not available. The free base is slightly soluble in Chloroform, DMSO, and Methanol. | [1] |
| pKa | Predicted pKa for the free base is 14.93 ± 0.10. | [1] |
Note: The properties listed are for the free base or related compounds where data for the hydrochloride salt is unavailable. These values should be used as an estimation.
Stability Profile
The stability of Compound I is a critical consideration, particularly as it is a known degradation product of Paroxetine. Understanding the conditions that lead to its formation is essential for developing stable formulations and defining appropriate storage conditions.
Degradation Pathways
Forced degradation studies of Paroxetine have shown that Compound I is primarily formed under acidic and oxidative stress conditions.
-
Acidic Hydrolysis: In the presence of strong acids, the ether linkage in the Paroxetine molecule is susceptible to cleavage, yielding Compound I and sesamol.[2] Studies have shown significant degradation of Paroxetine when heated in 0.1M HCl.
-
Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can also lead to the formation of Compound I.[2]
The degradation of Paroxetine to Compound I can be visualized as follows:
Caption: Degradation of Paroxetine to Compound I.
Storage and Handling
Given its susceptibility to formation under acidic and oxidative conditions, the following storage and handling precautions are recommended for both Paroxetine drug substance and any analytical standards of Compound I:
-
Storage: Store in a well-closed container, protected from light, at controlled room temperature.
-
Handling: Avoid contact with strong acids and oxidizing agents. Use in a well-ventilated area and wear appropriate personal protective equipment.
Analytical Methodology
The accurate and precise quantification of Compound I as an impurity in Paroxetine is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. The following is a representative HPLC method adapted from the United States Pharmacopeia (USP) and other literature for the analysis of Paroxetine and its related compounds.
Experimental Workflow
The general workflow for the analysis of Compound I in a Paroxetine sample is as follows:
Caption: HPLC analysis workflow for Compound I.
Step-by-Step HPLC Protocol
Objective: To separate and quantify (3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine (Compound I) in a Paroxetine hydrochloride sample.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Paroxetine hydrochloride sample
-
(3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH adjusted with formic acid) and an organic modifier (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diluent | A mixture of water and acetonitrile (e.g., 50:50 v/v) |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of (3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine reference standard.
-
Dissolve in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh a suitable amount of the Paroxetine hydrochloride sample.
-
Dissolve in the diluent to obtain a known concentration (e.g., 10 mg/mL).
-
-
System Suitability:
-
Inject the standard solution multiple times (e.g., n=6).
-
The relative standard deviation (RSD) of the peak area for Compound I should be not more than 2.0%.
-
The tailing factor for the Compound I peak should be not more than 2.0.
-
-
Analysis:
-
Inject the diluent (as a blank), the standard solution, and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
Calculate the percentage of Compound I in the Paroxetine hydrochloride sample using the following formula:
% Compound I = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_sample is the peak area of Compound I in the sample solution.
-
Area_standard is the peak area of Compound I in the standard solution.
-
Conc_standard is the concentration of the standard solution.
-
Conc_sample is the concentration of the sample solution.
-
Conclusion
A thorough understanding of the chemical properties and stability of (3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine hydrochloride is essential for professionals in the pharmaceutical industry. This guide has provided a comprehensive overview of its physicochemical characteristics, its formation as a degradation product of Paroxetine under acidic and oxidative stress, and a detailed analytical method for its quantification. This knowledge is critical for ensuring the development of stable Paroxetine formulations and for maintaining compliance with regulatory standards for impurity control.
References
-
Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]
-
Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-662. [Link]
- USP-NF. (2021). Paroxetine Hydrochloride.
-
Waters Corporation. (2007). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Retrieved from [Link]
- Geetharam, Y., & Kumar, A. (2014). Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 448-457.
-
Cognition Pharmaceuticals. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. Retrieved from [Link]
-
iChemical. (n.d.). (3S,4R)-(-)-4-(4-Fluorophenyl)3-hydroxymethyl)-piperidine. Retrieved from [Link]
-
PubChem. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Retrieved from [Link]
